4-(4-Methylpiperazine-1-carbonyl)benzamide
Vue d'ensemble
Description
4-(4-Methylpiperazine-1-carbonyl)benzamide is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methylpiperazine-1-carbonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylpiperazine-1-carbonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of New Amides and Antileukemic Agents : Koroleva et al. (2011) discussed the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, which includes 4-(4-Methylpiperazine-1-carbonyl)benzamide. This compound was identified as a key intermediate in the synthesis of the antileukemic agent imatinib and its isomer (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).
Antimicrobial Properties : Kuş, Soezuedoenmez, and Altanlar (2009) reported on the synthesis and antimicrobial evaluation of 4-(1H-benzimidazol-2-yl)benzamides and related compounds, which included a derivative of 4-(4-Methylpiperazine-1-carbonyl)benzamide. They found significant antibacterial and antifungal activities in these compounds (Kuş, Soezuedoenmez, & Altanlar, 2009).
Nootropic Activity : Valenta et al. (1994) synthesized carboxamides related to 4-(4-Methylpiperazine-1-carbonyl)benzamide and tested them for nootropic activity, indicating potential applications in cognitive enhancement (Valenta, Urban, Taimr, & Polívka, 1994).
Anticonvulsant Activity : Clark and Davenport (1988) explored the anticonvulsant activity of a series of 4-aminophenylacetamides, related to the structure of 4-(4-Methylpiperazine-1-carbonyl)benzamide, demonstrating potential applications in seizure management (Clark & Davenport, 1988).
Synthesis Method for Key Precursor to Imatinib : Koroleva et al. (2012) elaborated a simple and efficient in situ synthesis method for 4-(4-Methylpiperazine-1-carbonyl)benzamide, highlighting its role as a key synthetic intermediate of imatinib, a significant drug in cancer treatment (Koroleva et al., 2012).
Antioxidant Evaluation : Abosadiya (2020) synthesized and evaluated a benzoylthiourea derivative of 4-(4-Methylpiperazine-1-carbonyl)benzamide for antioxidant activity, demonstrating its potential in oxidative stress management (Abosadiya, 2020).
Antiavian Influenza Virus Activity : Hebishy, Salama, and Elgemeie (2020) discussed the synthesis of benzamide-based compounds, including derivatives of 4-(4-Methylpiperazine-1-carbonyl)benzamide, which showed remarkable activity against the bird flu influenza H5N1 strain (Hebishy, Salama, & Elgemeie, 2020).
Anticancer Agents : Abu‐Hashem and Aly (2017) synthesized novel derivatives related to 4-(4-Methylpiperazine-1-carbonyl)benzamide and evaluated them as anticancer agents, highlighting its potential in cancer therapy (Abu‐Hashem & Aly, 2017).
Propriétés
IUPAC Name |
4-(4-methylpiperazine-1-carbonyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-15-6-8-16(9-7-15)13(18)11-4-2-10(3-5-11)12(14)17/h2-5H,6-9H2,1H3,(H2,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEODLZVLBZHCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazine-1-carbonyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.